molecular formula C9H8ClNO4 B3378841 Methyl 2-chloro-2-(4-nitrophenyl)acetate CAS No. 148582-35-8

Methyl 2-chloro-2-(4-nitrophenyl)acetate

Cat. No. B3378841
CAS RN: 148582-35-8
M. Wt: 229.62 g/mol
InChI Key: DCAVZAICHIBXQP-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-2-(4-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8ClNO4 . It is used for research and development purposes .


Synthesis Analysis

There are several methods for synthesizing “Methyl 2-chloro-2-(4-nitrophenyl)acetate”. One method involves the use of 2-naphthol-based multicomponent reactions . Another method involves the use of 2-chloro-N-p-nitrophenylacetamide .


Molecular Structure Analysis

The molecular weight of “Methyl 2-chloro-2-(4-nitrophenyl)acetate” is 229.62 . The InChI code for this compound is 1S/C9H8ClNO4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-2-(4-nitrophenyl)acetate” has a density of 1.4±0.1 g/cm3 and a boiling point of 304.0±27.0 °C at 760 mmHg . The compound is solid in its physical form .

Safety and Hazards

“Methyl 2-chloro-2-(4-nitrophenyl)acetate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Mode of Action

The compound interacts with its target enzymes through a nucleophilic substitution mechanism. The chlorine atom in the compound is replaced by a nucleophile, often an amine or hydroxyl group, leading to the formation of a new chemical bond. This interaction can result in the inhibition or modification of the enzyme’s activity, depending on the nature of the nucleophile and the enzyme involved .

Biochemical Pathways

The affected biochemical pathways include those involved in the synthesis of aromatic compounds and the detoxification of xenobiotics. The modification of enzyme activity by Methyl 2-chloro-2-(4-nitrophenyl)acetate can lead to changes in the metabolic flux through these pathways, potentially altering the levels of key metabolites and intermediates .

Pharmacokinetics

The pharmacokinetics of Methyl 2-chloro-2-(4-nitrophenyl)acetate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its lipophilic nature. It is distributed throughout the body, with a preference for tissues with high lipid content. Metabolism primarily occurs in the liver, where it undergoes enzymatic transformation to more water-soluble metabolites. These metabolites are then excreted via the kidneys .

Result of Action

At the molecular level, the action of Methyl 2-chloro-2-(4-nitrophenyl)acetate results in the formation of new chemical bonds and the modification of enzyme activity. At the cellular level, this can lead to changes in metabolic pathways, affecting cell growth, differentiation, and survival. The compound’s action can also induce stress responses, such as the production of reactive oxygen species (ROS) and the activation of detoxification pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of Methyl 2-chloro-2-(4-nitrophenyl)acetate. For instance, acidic or basic conditions can affect the ionization state of the compound, altering its reactivity and interaction with target enzymes. Temperature changes can impact the compound’s stability and the rate of enzymatic reactions. Additionally, the presence of other chemicals, such as inhibitors or activators, can modulate the compound’s effects .

properties

IUPAC Name

methyl 2-chloro-2-(4-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAVZAICHIBXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-2-(4-nitrophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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